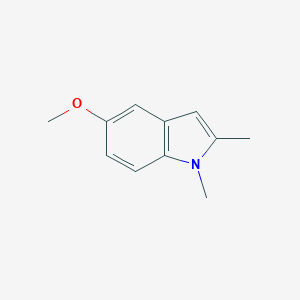

5-Methoxy-1,2-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODAUNMFUIXBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344908 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17591-06-9 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic pathway for 5-Methoxy-1,2-dimethyl-1H-indole, a substituted indole scaffold of interest to medicinal chemists and drug development professionals. The synthesis leverages the classic Fischer indole synthesis to construct the core heterocyclic system, followed by a direct N-methylation to yield the final product. This document provides a detailed mechanistic rationale for each transformation, field-proven experimental protocols, and comprehensive characterization data to ensure reproducibility and validation. The guide is designed for researchers, scientists, and process chemists requiring a practical, in-depth understanding of this synthetic route.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a specific analog whose synthesis requires precise control over substituent placement.

This guide details a logical and widely applicable two-step synthesis. The retrosynthetic analysis reveals a straightforward disconnection at the N1-methyl bond, leading back to the key intermediate, 5-methoxy-2-methyl-1H-indole. This intermediate is readily accessible via the venerable Fischer indole synthesis.

Overall Synthetic Workflow

Caption: A two-step pathway for the target molecule.

Part I: Synthesis of 5-Methoxy-2-methyl-1H-indole via Fischer Indolization

Principle and Mechanistic Insight

The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[2] Discovered by Emil Fischer in 1883, its robustness has made it a cornerstone of heterocyclic chemistry.[3] The reaction proceeds through the initial formation of a phenylhydrazone, which, under acidic conditions, undergoes a cascade of rearrangements to form the aromatic indole ring.[4]

The choice of acid catalyst is critical. While various Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are effective, polyphosphoric acid (PPA) is often favored as it can act as both the catalyst and the solvent, driving the reaction towards completion at elevated temperatures.[5] The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine facilitates the key[4][4]-sigmatropic rearrangement step, making it an excellent substrate for this transformation.[5]

Mechanism of the Fischer Indole Synthesis

Caption: Key steps of the acid-catalyzed Fischer indole synthesis.

Detailed Experimental Protocol

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

-

Add acetone (1.5 eq) to the flask.

-

Carefully and with vigorous stirring, add polyphosphoric acid (10x weight of hydrazine) to the mixture. An exotherm will be observed.

-

Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-methoxy-2-methyl-1H-indole.

Characterization of 5-Methoxy-2-methyl-1H-indole

The identity and purity of the synthesized intermediate should be confirmed by spectroscopic methods.

| Property | Data | Source(s) |

| Appearance | Off-white to tan solid | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| ¹H NMR | See linked spectrum for peak assignments. | |

| ¹³C NMR | Data available for the parent 5-methoxyindole. | [5] |

| Mass Spec (EI) | m/z: 161 (M+) |

Part II: N-Methylation for this compound

Principle and Mechanistic Insight

The final step in the synthesis is the alkylation of the indole nitrogen. The N-H proton of an indole is weakly acidic, with a pKa around 17. Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic indolide anion.

This anion readily participates in an SN2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I). The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure the solubility of the indolide salt and to prevent quenching by protic sources. This method is highly efficient and selective for N-alkylation over C-alkylation due to the charge distribution in the indolide anion.

Mechanism of N-Methylation

Caption: Deprotonation followed by SN2 attack on methyl iodide.

Detailed Experimental Protocol

Materials:

-

5-Methoxy-2-methyl-1H-indole (from Part I)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, inert-atmosphere (N₂ or Ar) flask, add 5-methoxy-2-methyl-1H-indole (1.0 eq).

-

Add anhydrous THF via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes homogeneous.

-

Cool the mixture back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Final product confirmation is essential. While a full experimental dataset is not publicly available, the following data are predicted based on the precursor and known spectroscopic shifts, or taken from available sources.

| Property | Data | Source(s) |

| Appearance | Yellow to white solid | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Melting Point | 70-73 °C | |

| Predicted ¹H NMR | δ (ppm): ~7.1 (d, 1H, H4), ~6.9 (d, 1H, H7), ~6.7 (dd, 1H, H6), ~6.2 (s, 1H, H3), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 3H, NCH₃), ~2.4 (s, 3H, C2-CH₃). | Predicted |

| Predicted ¹³C NMR | δ (ppm): ~154 (C5), ~137 (C2), ~132 (C7a), ~130 (C3a), ~110 (C4), ~110 (C7), ~102 (C3), ~100 (C6), ~56 (OCH₃), ~30 (NCH₃), ~13 (C2-CH₃). | Predicted |

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from commercially available starting materials. The presented pathway, utilizing a Fischer indole synthesis followed by direct N-methylation, offers a robust and scalable route. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers, enabling the confident and reproducible synthesis of this valuable chemical entity for applications in drug discovery and development.

References

- Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Hughes, D. L. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(2), 113-119.

-

HFC. (n.d.). 17591-06-9 | this compound. Retrieved from [Link]

-

ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

- Shieh, W.-C., Dell, S., & Repic, O. (2001). Methylation of Indole Compounds Using Dimethyl Carbonate. U.S.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

- Cee, V. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(2), 273-278.

- Hilton, M. C., et al. (2000). A mild and efficient N-alkylation of indoles. Tetrahedron Letters, 41(18), 3529-3532.

- Shieh, W.-C., Dell, S., & Repic, O. (2001). N-alkylation of indole derivatives. U.S.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]

- 5. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Fischer Indole Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole

Abstract

The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains an indispensable tool for constructing the indole nucleus.[1][2][3] This scaffold is a privileged structure in a multitude of biologically active compounds, including pharmaceuticals and natural products.[4][5] This in-depth guide provides a technical exploration of the synthesis of a specific, valuable derivative: 5-Methoxy-1,2-dimethyl-1H-indole. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and explain the causal relationships behind the procedural choices, offering a robust and reproducible methodology for researchers, scientists, and professionals in drug development.

Strategic Overview: The Fischer Indolization Pathway

The Fischer indole synthesis is a versatile and powerful acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[1][6][7] The core of the reaction involves the formation of an arylhydrazone intermediate, which then undergoes a significant intramolecular rearrangement and cyclization to yield the final aromatic indole structure.[1][8]

For the specific synthesis of this compound, the selected precursors are (4-methoxyphenyl)hydrazine and 2-butanone (methyl ethyl ketone). The methoxy group on the hydrazine dictates the 5-position substitution, while the structure of the ketone determines the 1,2-dimethyl substitution pattern on the resulting indole ring.

The Role of the Acid Catalyst: Polyphosphoric Acid (PPA)

The choice of the acid catalyst is critical to the success of the synthesis.[1][3] While various Brønsted and Lewis acids can be employed, polyphosphoric acid (PPA) is frequently utilized.[1][9][10] PPA serves multiple functions:

-

Proton Source: It acts as a strong acid to protonate intermediates, facilitating the key tautomerization and elimination steps.

-

Dehydrating Agent: It effectively removes water generated during the initial hydrazone formation, driving the equilibrium towards the intermediate.

-

Reaction Medium: In many protocols, PPA can serve as both the catalyst and the solvent, providing a viscous medium that allows for effective heating.[9][10]

The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine generally facilitates the reaction, enhancing the nucleophilicity of the ring and stabilizing intermediates.[11]

The Reaction Mechanism: A Step-by-Step Causal Analysis

Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The process is a sophisticated sequence of acid-mediated transformations.[1][8]

-

Hydrazone Formation: The synthesis commences with the condensation reaction between (4-methoxyphenyl)hydrazine and 2-butanone. This is a reversible, acid-catalyzed reaction that forms the key (E/Z)-2-butanone (4-methoxyphenyl)hydrazone intermediate and a molecule of water.

-

Tautomerization to Ene-hydrazine: The hydrazone undergoes a crucial tautomerization to its more reactive ene-hydrazine isomer. This step is essential as it creates the necessary π-system for the subsequent rearrangement.[1]

-

[2][2]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the Fischer indole synthesis.[3] The protonated ene-hydrazine undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This irreversible step breaks the weak N-N bond and forms a new, stable C-C bond, establishing the core framework of the final product.[6]

-

Rearomatization and Cyclization: Following the rearrangement, the resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered heterocyclic ring (an aminal).[1]

-

Elimination of Ammonia: Under the acidic conditions, the aminal is protonated. This converts one of the amino groups into a good leaving group, which is subsequently eliminated as a molecule of ammonia.[1][12] The final loss of a proton from the nitrogen atom results in the formation of the stable, aromatic this compound.

Visualization of the Core Mechanism

The following diagram illustrates the critical bond-forming and breaking events in this elegant molecular rearrangement.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale for each step is clarified to ensure reproducibility and success.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (4-methoxyphenyl)hydrazine HCl | 174.63 | 5.00 g | 28.6 | 1.0 |

| 2-Butanone (MEK) | 72.11 | 2.48 g (3.1 mL) | 34.4 | 1.2 |

| Polyphosphoric Acid (PPA) | - | ~40 g | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Saturated Sodium Bicarbonate | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Silica Gel (for chromatography) | - | As needed | - | - |

Safety Precaution: The Fischer indole synthesis can be exothermic. All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Polyphosphoric acid is corrosive and will cause severe burns upon contact.

Step-by-Step Synthesis Procedure

-

Hydrazone Formation (In-situ):

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-methoxyphenyl)hydrazine hydrochloride (5.00 g, 28.6 mmol).

-

Add 2-butanone (3.1 mL, 34.4 mmol).

-

Causality: Using a slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent. This step is typically performed without an additional solvent, as the reagents will form a slurry that reacts upon heating.

-

-

Indolization/Cyclization:

-

In a separate beaker, gently warm polyphosphoric acid (~40 g) to approximately 80-90°C to reduce its viscosity, allowing for easier stirring.

-

Carefully add the pre-warmed PPA to the flask containing the hydrazine/ketone mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath to 100-110°C.

-

Maintain stirring and temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a hexane/ethyl acetate mixture as the eluent.

-

Causality: Controlled heating is crucial. Insufficient temperature will lead to a sluggish or incomplete reaction, while excessive heat can cause charring and decomposition, reducing the yield.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to approximately 60-70°C.

-

In a large beaker (1 L), prepare a mixture of crushed ice and water (~500 mL).

-

Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. This will quench the reaction and hydrolyze the PPA. The crude product should precipitate as a solid or oil.

-

Causality: This step is highly exothermic. Pouring the hot PPA mixture slowly into ice is a critical safety measure to control the heat released during hydrolysis.

-

Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Causality: Multiple extractions are necessary to ensure complete transfer of the organic product from the aqueous phase.

-

Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification and Characterization:

-

The crude product can be purified using flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is effective.

-

Causality: Chromatography separates the desired indole from unreacted starting materials and any side products formed during the reaction.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a solid or oil.

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[13]

-

Visualization of the Experimental Workflow

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. testbook.com [testbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Biological activity of 5-Methoxy-1,2-dimethyl-1H-indole

Executive Summary

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a methoxy group at the 5-position of this ring system profoundly modulates the pharmacological properties, influencing interactions with a diverse range of molecular targets. While the "5-Methoxy-1,2-dimethyl-1H-indole" core itself is a building block, its elaboration into more complex structures has yielded compounds with significant therapeutic potential.

This guide provides a detailed technical overview of the biological activity of a key derivative: 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione , also known as ES936 . This compound has been identified as a specific, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in various solid tumors, including pancreatic cancer. We will explore its mechanism of action, present its demonstrated anti-cancer activities through in vitro and in vivo data, provide detailed experimental protocols for its evaluation, and discuss its therapeutic potential.

Part 1: The 5-Methoxy-Indole Scaffold: A Versatile Pharmacophore

The 5-methoxy-indole moiety is a recurring motif in compounds targeting the central nervous system and in anti-cancer agents. Its influence on biological activity is context-dependent, driven by the other substituents on the indole ring.

-

In Serotonergic Modulation: In tryptamines like 5-MeO-DMT, the 5-methoxy group is crucial for high-affinity binding to serotonin receptors, particularly 5-HT1A and 5-HT2A.[1][2] This interaction is the basis for their potent psychedelic and potential antidepressant and anxiolytic effects.[1][3] The primary activity is driven by agonism at these G-protein coupled receptors.[2]

-

In Enzyme Inhibition: In contrast, when the 5-methoxy-indole scaffold is incorporated into an indole-4,7-dione structure, as with ES936, the biological activity shifts dramatically from neurotransmitter receptor modulation to enzyme inhibition. Here, the core structure serves to correctly position the molecule within the active site of NQO1, leading to potent and specific inhibition.[4][5]

This guide will focus on the latter context, where the 1,2-dimethyl substitution pattern is integral to the NQO1 inhibitor ES936.

Part 2: ES936 - A Potent and Specific NQO1 Inhibitor

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a role in detoxification by catalyzing the two-electron reduction of quinones. However, in many solid tumors, including pancreatic cancer, NQO1 is significantly upregulated.[4] This overexpression has been linked to the malignant phenotype, making NQO1 an attractive target for cancer therapy.[4][5]

Mechanism of Action

ES936 is a mechanism-based inhibitor of NQO1. Unlike competitive inhibitors, it is processed by the enzyme, leading to an irreversible inactivation that effectively shuts down its function. Inhibition of NQO1 in cancer cells disrupts their redox homeostasis, suppresses the malignant phenotype, and can induce cell death.[4] Studies with ES936 have demonstrated that its potent anti-cancer effects are achieved through this specific inhibition.[4][5]

Caption: Mechanism of ES936 action on NQO1 in pancreatic cancer cells.

Part 3: In Vitro Biological Profile of ES936

The anti-cancer properties of ES936 have been rigorously characterized in vitro using human pancreatic cancer cell lines known to have high levels of NQO1 activity.[4]

Quantitative Data: Antiproliferative Activity

ES936 induces potent growth inhibition in pancreatic cancer cells. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.

| Cell Line | Cancer Type | NQO1 Expression | IC₅₀ (nmol/L) | Reference |

| MIA PaCa-2 | Pancreatic | High | 108 | [4][5] |

| BxPC-3 | Pancreatic | High | 365 | [4] |

Furthermore, treatment with ES936 effectively inhibits the ability of these cancer cells to form colonies and grow in soft agar, indicating a reduction in their tumorigenic potential.[4]

Experimental Protocol 1: Cell Viability (MTT) Assay

This protocol details the steps to determine the IC50 of ES936 against an adherent cancer cell line like MIA PaCa-2.

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of ES936.

Methodology:

-

Cell Seeding: Plate MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells/well in complete culture medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Rationale: This ensures cells are in a logarithmic growth phase and uniformly distributed before drug exposure.

-

-

Compound Preparation: Prepare a 2X serial dilution of ES936 in culture medium, ranging from 1 µM down to low nM concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared ES936 dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Rationale: A 72-hour incubation period is sufficient for most anti-proliferative agents to exert their effects across multiple cell cycles.

-

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the ES936 concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Part 4: In Vivo Efficacy in Preclinical Models

The therapeutic potential of ES936 was further validated in a preclinical animal model of pancreatic cancer.

MIA PaCa-2 Xenograft Mouse Model

Mice carrying xenograft tumors derived from the human MIA PaCa-2 cell line were treated with ES936. The study demonstrated a statistically significant difference in tumor growth rates between the ES936-treated group and the DMSO-treated control group.[4] This in vivo result confirms that the potent in vitro activity of ES936 translates to efficacy in a complex biological system, supporting its potential as a therapeutic agent for pancreatic cancer.[4][5]

Experimental Workflow: From In Vitro to In Vivo

The progression from initial compound screening to preclinical validation follows a logical and rigorous pathway.

Caption: Standard workflow for the preclinical assessment of an anti-cancer agent.

Part 5: Conclusion and Future Directions

The compound 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) is a potent and specific inhibitor of NQO1 with demonstrated anti-cancer activity against pancreatic tumor models in both in vitro and in vivo settings.[4][5] Its mechanism of action is distinct from other 5-methoxy-indole derivatives that target neurotransmitter systems, highlighting the remarkable versatility of this chemical scaffold.

Future research should focus on:

-

Pharmacokinetic Profiling: Detailed absorption, distribution, metabolism, and excretion (ADME) studies are necessary to optimize dosing and delivery for potential clinical trials.

-

Broadening Indications: Investigating the efficacy of ES936 in other NQO1-overexpressing cancers (e.g., non-small cell lung, breast, and colon cancers).

-

Combination Therapies: Evaluating the synergistic potential of ES936 with standard-of-care chemotherapies for pancreatic cancer.

The data strongly suggest that mechanism-based inhibitors of NQO1, such as ES936, represent a promising therapeutic strategy for the treatment of pancreatic cancer and other challenging malignancies.[4]

References

-

Wikipedia. 5-MeO-MiPT. [Link]

-

Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism. [Link]

-

Wikipedia. 5-MeO-DMT. [Link]

-

Siegel, D., Yan, C., & Ross, D. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

-

Khan, F., & Khan, A. (2024). Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical P. Letters in Applied NanoBioScience. [Link]

-

Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [Link]

-

Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry. [Link]

-

ResearchGate. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo | Request PDF. [Link]

-

Wikipedia. 5-Methoxytryptamine. [Link]

-

PrepChem.com. Synthesis of 5-methoxy-indole. [Link]

-

Karinen, R., et al. (2015). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Journal of Forensic Research. [Link]

-

St-Gelais, A., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. [Link]

Sources

- 1. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1,2-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1,2-dimethyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a ubiquitous feature in numerous biologically active compounds and functional materials. The strategic placement of a methoxy group at the 5-position and methyl groups at the 1- and 2-positions significantly modulates the electronic properties and steric profile of the indole ring, thereby influencing its reactivity and potential biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of any subsequent research and development endeavors.

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, the congruence of data from these orthogonal spectroscopic techniques provides a high degree of confidence in the assigned structure. This guide is structured to not only present the spectroscopic data but also to offer insights into the experimental considerations and the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its characteristic spectroscopic fingerprint. The key functional groups to consider are the indole ring system, the N-methyl group, the C2-methyl group, and the C5-methoxy group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl groups. The electron-donating methoxy group at the 5-position and the methyl group at the 2-position will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.10 | d, J ≈ 8.7 Hz | 1H | H-7 | The proton at the 7-position is ortho to the indole nitrogen and will appear as a doublet. |

| ~6.95 | d, J ≈ 2.3 Hz | 1H | H-4 | The proton at the 4-position is ortho to the methoxy group and will appear as a doublet. |

| ~6.75 | dd, J ≈ 8.7, 2.4 Hz | 1H | H-6 | The proton at the 6-position is coupled to both H-7 and H-4, resulting in a doublet of doublets. |

| ~6.20 | s | 1H | H-3 | The proton at the 3-position is a singlet due to the adjacent methyl group at C-2. |

| ~3.85 | s | 3H | 5-OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for such groups. |

| ~3.65 | s | 3H | N-CH₃ | The N-methyl protons will appear as a singlet, slightly downfield due to the nitrogen attachment. |

| ~2.40 | s | 3H | 2-CH₃ | The C2-methyl protons will appear as a singlet. |

Note: Predicted chemical shifts are based on data from structurally similar compounds such as 5-methoxy-3-methyl-1H-indole and general principles of NMR spectroscopy.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~154.0 | C-5 | The carbon bearing the electron-donating methoxy group will be significantly deshielded. |

| ~135.0 | C-2 | The quaternary carbon at the 2-position, attached to nitrogen and bearing a methyl group. |

| ~131.0 | C-7a | The quaternary carbon at the junction of the two rings. |

| ~129.0 | C-3a | The other quaternary carbon at the ring junction. |

| ~110.0 | C-7 | Aromatic CH carbon. |

| ~109.0 | C-6 | Aromatic CH carbon. |

| ~102.0 | C-4 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~100.0 | C-3 | Aromatic CH carbon. |

| ~56.0 | 5-OCH₃ | The carbon of the methoxy group. |

| ~30.0 | N-CH₃ | The carbon of the N-methyl group. |

| ~12.0 | 2-CH₃ | The carbon of the C2-methyl group. |

Note: Predicted chemical shifts are based on data from structurally similar compounds like 5-methoxy-3-methyl-1H-indole.[1]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |

| ~2950-2850 | Medium | C-H (aliphatic) stretching | Vibrations of the methyl and methoxy C-H bonds. |

| ~1620, ~1480 | Medium-Strong | C=C (aromatic) stretching | Vibrations of the indole ring system. |

| ~1250 | Strong | C-O (aryl ether) stretching | The characteristic stretching vibration of the aryl-O bond of the methoxy group. |

| ~1100 | Medium | C-N stretching | Stretching vibration of the C-N bonds in the indole ring. |

Note: Predicted absorptions are based on data from related compounds like 5-methoxy-2-methylindole and 5-methoxyindole.[2][3]

Experimental Protocol for IR Data Acquisition (ATR)

A common and convenient method for obtaining IR spectra of solids is Attenuated Total Reflectance (ATR).

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 175. The molecular formula is C₁₁H₁₃NO, giving a molecular weight of 175.23 g/mol . The molecular ion peak is expected to be prominent.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Rationale for Fragmentation:

-

Loss of a methyl radical (•CH₃): Fragmentation of the N-methyl or C2-methyl group can lead to a stable ion at m/z 160.

-

Loss of formaldehyde (CH₂O): Following the loss of a methyl radical, the methoxy group can rearrange and eliminate formaldehyde, a common fragmentation pathway for methoxy-substituted aromatic compounds.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating dataset for its structural confirmation. The predicted data, based on established principles and data from closely related analogues, offers a reliable reference for researchers working with this compound. The synergistic application of these techniques ensures the unambiguous identification and purity assessment, which are critical for the advancement of research and development in fields where this molecule holds promise.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Available at: [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. Available at: [Link]

-

5-Methoxyindole | C9H9NO | CID 13872 - PubChem. Available at: [Link]

-

5 Methoxyindole - mzCloud. Available at: [Link]

-

B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Available at: [Link]

-

Synthesis of 5-methoxy-indole - PrepChem.com. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

5-Methoxyindole-2-carboxylic acid - the NIST WebBook. Available at: [Link]

-

1H-Indole, 5-methoxy- - the NIST WebBook. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

-

GNPS Library Spectrum CCMSLIB00009972305. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Available at: [Link]

Sources

Physicochemical properties of 5-Methoxy-1,2-dimethyl-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1,2-dimethyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a significant heterocyclic compound within the indole family. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, and analytical methodologies. By synthesizing technical data with practical insights, this guide aims to serve as an authoritative resource for the characterization and application of this versatile molecule.

Introduction: The Significance of the Indole Nucleus

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, from essential amino acids like tryptophan to numerous pharmaceuticals and natural products.[1][2] The electronic-rich nature of the indole ring system, combined with the strategic placement of substituents, allows for a wide modulation of its chemical and biological properties.[1] The addition of a methoxy group, as seen in this compound, further activates the ring system, enhancing its reactivity and influencing its interaction with biological targets.[1] This particular derivative, with methyl groups at the 1 and 2 positions, presents a unique profile for exploration in medicinal chemistry and materials science.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound is defined by an indole core, a methoxy substituent at the 5-position, a methyl group on the indole nitrogen (position 1), and another methyl group at the 2-position.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 17591-06-9 | |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Canonical SMILES | CN1C(C)=CC2=CC(OC)=CC=C12 | [3] |

| InChI Key | Not available in provided sources | |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to solubility, formulation, and bioavailability.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments & Significance | Source(s) |

|---|---|---|---|

| Appearance | Yellow to white solid | The physical state is fundamental for handling, storage, and formulation design. | |

| Melting Point | 70-73 °C | Provides an indication of purity and the strength of intermolecular forces in the crystal lattice. | |

| Boiling Point | Not available | Data for a related compound, 5-methoxy-1-methyl-1H-indole, is 285.6±13.0°C at 760 mmHg, suggesting a relatively high boiling point for this class of compounds. | [4] |

| Solubility | Soluble in ethanol. Insoluble in water is predicted for the parent 5-methoxyindole. | Solubility is crucial for selecting appropriate solvents for synthesis, purification, and biological assays. Poor aqueous solubility is common for indole derivatives and can impact bioavailability. | [5][6] |

| Storage Condition | Sealed in dry, Store at 4 to 8 °C. Protect from light. | Indicates potential sensitivity to moisture, air, or light, which is important for maintaining compound integrity over time. |[6] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (N-CH₃ and C-CH₃), the methoxy group (O-CH₃), and the aromatic protons on the indole ring. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms, with characteristic chemical shifts for the aromatic carbons, the sp³-hybridized methyl and methoxy carbons, and the carbons of the indole core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected M/Z : For this compound (C₁₁H₁₃NO), the exact mass of the molecular ion [M]⁺ is 175.0997. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation : Electron ionization (EI) would likely lead to fragmentation, potentially involving the loss of a methyl group or other characteristic cleavages of the indole ring, aiding in structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions include:

-

C-H stretching from the aromatic and aliphatic groups.

-

C=C stretching from the aromatic ring.

-

C-O stretching from the methoxy group.

-

C-N stretching from the indole ring.

Synthesis and Chemical Reactivity

Synthetic Approaches

Indole synthesis is a well-established field with numerous named reactions. Methoxy-substituted indoles are often prepared using methods like the Fischer, Bischler, or Hemetsberger indole syntheses.[1] A specific synthesis for this compound involves the methylation of 5-methoxy-2-methylindole.[7] This reaction typically uses a methylating agent like iodomethane or dimethyl sulfate in the presence of a base.[7]

Chemical Reactivity

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, in this molecule, the C2 and C3 positions are substituted. The presence of the electron-donating methoxy group at the C5 position further increases the electron density of the benzene portion of the ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Analytical Methodologies: A Protocol for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds like this compound in complex mixtures.

Step-by-Step LC-MS/MS Protocol

This protocol is adapted from established methods for related indolealkylamines and serves as a robust starting point.[8]

-

Sample Preparation :

-

Dissolve a known weight of the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

-

For biological samples (e.g., serum, plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Dilute the supernatant or stock solution to create calibration standards and quality control samples.

-

-

Chromatographic Separation (HPLC) :

-

Column : A C18 reverse-phase column (e.g., Agilent Zorbax Extend C18, 1.8 µm, 2.1 x 50 mm) is suitable.[9]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from 5% to 95% Mobile Phase B over several minutes is a typical starting point to ensure good separation.[8]

-

Flow Rate : 0.3 - 0.5 mL/min.

-

Injection Volume : 5 - 10 µL.

-

-

Mass Spectrometric Detection (MS/MS) :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode is effective for nitrogen-containing compounds.

-

Detection Mode : Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

-

MRM Transition : A precursor ion corresponding to the protonated molecule [M+H]⁺ (m/z 176.2) would be selected. The precursor ion is then fragmented, and a specific product ion is monitored for quantification. The exact product ion would need to be determined experimentally by infusing the compound and observing its fragmentation.

-

Biological Context and Potential Applications

While specific biological data for this compound is limited in the provided search results, the broader class of methoxyindole derivatives is of significant interest in drug discovery.

-

Anticancer Activity : Many indole derivatives exhibit potent anticancer properties.[10][11] For example, a structurally related compound, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) and shows activity against human pancreatic cancer cells.[12] This suggests that the 5-methoxy-1,2-dimethyl-indole scaffold could be a valuable starting point for developing new anticancer agents.

-

Central Nervous System (CNS) Activity : The 5-methoxyindole core is present in many neurologically active compounds, including serotonin receptor ligands.[10] The substitution pattern plays a crucial role in determining receptor affinity and selectivity.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its solid state at room temperature, defined melting point, and characteristic spectroscopic signature make it amenable to standard laboratory handling and analysis. The presence of activating methoxy and methyl groups on the indole core makes it a reactive and versatile building block for chemical synthesis. For researchers in drug discovery, this compound represents an attractive scaffold, particularly for developing novel therapeutics targeting cancer and CNS disorders. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this compound in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Good Buy SHOP. (n.d.). 17591-06-9 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5,7-dimethoxy-1-methyl-1H-indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

-

Alexander Shulgin Research Institute. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole: The molecule of diverse biological activities. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-methoxyindole.

-

PubChem. (n.d.). 5-Methoxy-1H-indole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-methoxy-. National Institute of Standards and Technology. Retrieved from [Link]

-

ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Retrieved from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H13NO | CID 600315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 6. goldbio.com [goldbio.com]

- 7. 1,2-DIMETHYL-5-METHOXYINDOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole] [smolecule.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of the 5-Methoxy-1,2-dimethyl-1H-indole Scaffold: A Focus on NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Inhibition

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic substitution on this heterocyclic system can profoundly influence biological activity. This guide focuses on the therapeutic potential of the 5-Methoxy-1,2-dimethyl-1H-indole core structure. While data on the parent molecule is sparse, a key derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES-936) , has been identified as a potent, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] NQO1 is a critical enzyme overexpressed in several solid tumors, including pancreatic cancer, making it a high-value target for anticancer therapy. This document will elucidate the role of NQO1 in cancer pathology, detail the mechanism of its inhibition by the indole-dione derivative ES-936, provide robust experimental protocols for target validation, and discuss the broader therapeutic implications.

Introduction: The 5-Methoxyindole Scaffold in Drug Discovery

The 5-methoxyindole moiety is a recurring motif in a multitude of biologically active compounds, from potent serotonin receptor modulators to anticancer agents.[3] The methoxy group at the 5-position significantly impacts the molecule's electronic properties and its ability to form key interactions with biological targets.[3] While many 5-methoxyindole derivatives, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), are known for their potent activity on serotonin receptors like 5-HT1A and 5-HT2A, the therapeutic landscape for this scaffold is far broader.[4][5] Our investigation pivots to a distinct and compelling therapeutic application: the targeted inhibition of metabolic enzymes crucial for cancer cell survival.

The specific core of interest, this compound, serves as the foundation for a highly promising class of inhibitors targeting NAD(P)H:quinone oxidoreductase 1 (NQO1).

NQO1: A Prime Therapeutic Target in Oncology

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS) that would otherwise result from one-electron reductions. Paradoxically, while NQO1 is a detoxifying enzyme in normal tissues, it is significantly upregulated in various solid tumors, including pancreatic, lung, and breast cancers.[2] This overexpression is a double-edged sword for cancer cells:

-

Survival Advantage: NQO1 helps cancer cells cope with high levels of oxidative stress inherent to their rapid metabolism and proliferation.

-

Therapeutic Vulnerability: This dependency creates a specific vulnerability. The inhibition of NQO1 can disrupt the cellular redox balance, leading to a massive buildup of ROS and subsequent apoptotic cell death, a mechanism to which cancer cells are particularly sensitive.[2]

Therefore, developing selective inhibitors of NQO1 represents an innovative and targeted approach to cancer therapy.

Mechanism of Action: The Indole-dione ES-936 as a Mechanism-Based NQO1 Inhibitor

The derivative 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES-936) stands out as a potent agent that leverages the enzymatic activity of NQO1 for its own bioactivation.

This mechanism-based inhibition is illustrated below:

Caption: Mechanism of NQO1 inhibition by ES-936.

The process unfolds as follows:

-

Enzyme Recognition: ES-936, containing an indole-4,7-dione core, acts as a substrate for NQO1.

-

Reduction: Within the NQO1 active site, the quinone moiety of ES-936 undergoes a two-electron reduction to a hydroquinone intermediate.

-

Activation & Alkylation: This reduction is the activating step. The hydroquinone is unstable and rapidly rearranges, eliminating the nitrophenoxy leaving group. This generates a highly reactive electrophilic species that covalently binds to, and irreversibly inactivates, the NQO1 enzyme.[2]

-

Redox Cycling & ROS Generation: The reduced intermediate can also engage in redox cycling, reacting with molecular oxygen to produce superoxide radicals, thereby dramatically increasing intracellular ROS levels and inducing oxidative stress-mediated apoptosis.[2]

Quantitative Performance Against Pancreatic Cancer

The efficacy of targeting NQO1 with this indole derivative has been demonstrated in preclinical models. ES-936 exhibits significant growth-inhibitory effects in human pancreatic cancer cell lines that have high NQO1 expression.

| Cell Line | Cancer Type | Key Feature | Reported Effect of ES-936 | Reference |

| Capan-1 | Pancreatic | High NQO1 Expression | Significant suppression of viability | [2] |

| Aspc-1 | Pancreatic | High NQO1 Expression | Significant suppression of viability | [2] |

| MIA PaCa-2 | Pancreatic | High NQO1 Expression | Significant suppression of viability | [2] |

Table 1: In Vitro Activity of an NQO1-Inhibiting Indole Derivative.

Experimental Protocols for Target Validation & Compound Evaluation

To validate NQO1 as the primary target of a this compound-based inhibitor and to characterize its cellular effects, the following protocols are recommended.

Protocol 5.1: NQO1 Enzymatic Activity Assay

This protocol directly measures the ability of a test compound to inhibit NQO1 enzymatic activity using a purified enzyme.

Objective: To determine the IC50 of the test compound against human NQO1.

Materials:

-

Recombinant human NQO1 enzyme

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.01% BSA

-

Substrate: Dichlorophenolindophenol (DCPIP)

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Test Compound (e.g., ES-936) and vehicle (DMSO)

-

96-well microplate and plate reader capable of measuring absorbance at 600 nm

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute into Assay Buffer to the desired final concentrations.

-

Reaction Mixture: In each well of the 96-well plate, add:

-

150 µL of Assay Buffer

-

20 µL of DCPIP solution (final concentration ~40 µM)

-

10 µL of test compound dilution or vehicle control

-

10 µL of recombinant NQO1 enzyme (final concentration ~5 µg/mL)

-

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate Reaction: Add 10 µL of NADPH solution (final concentration ~200 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes. The reduction of DCPIP (blue) to its colorless form is proportional to NQO1 activity.

-

Data Analysis: Calculate the initial rate (V0) of the reaction for each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sources

Topic: In Vitro Cytotoxicity of 5-Methoxy-1,2-dimethyl-1H-indole on Cancer Cell Lines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Framework for Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity, including potent anticancer properties.[1] Methoxy-substituted indoles, in particular, have garnered attention for their enhanced and diverse reactivity, making them attractive candidates for novel therapeutic agents.[1][2] This guide focuses on a specific derivative, 5-Methoxy-1,2-dimethyl-1H-indole, providing a comprehensive experimental framework to rigorously evaluate its potential as an anticancer compound.

While direct cytotoxicity data for this exact molecule is emerging, related indolequinones and methoxy-indole derivatives have demonstrated significant cytotoxic and hypoxia-selective activities, often through mechanisms involving reductive activation or inhibition of key cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5] Therefore, a systematic investigation into the cytotoxic potential of this compound is a scientifically grounded endeavor.

This document serves as a technical guide for researchers, outlining a logical, multi-stage process for characterizing the in vitro cytotoxic effects of this compound. We will proceed from initial broad-spectrum screening to a deep, mechanistic dissection of its mode of action, with an emphasis on apoptosis. Each protocol is presented not merely as a set of instructions, but as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

Part 1: Primary Cytotoxicity Assessment: Is the Compound Active?

The foundational step in evaluating any potential therapeutic is to determine its fundamental ability to inhibit cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces a biological response by 50%. We will employ two distinct, yet complementary, assays that measure different hallmarks of cell health: metabolic activity and plasma membrane integrity.[6][7][8]

Overall Experimental Workflow

The initial screening phase follows a standardized workflow designed for efficiency and reproducibility, from initial cell culture preparation to the final data analysis.

Caption: Intrinsic and extrinsic apoptotic signaling pathways.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the steps to quantify changes in key apoptotic proteins following treatment with this compound.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells in larger format dishes (e.g., 60mm or 100mm) to obtain sufficient protein.

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to generate whole-cell lysates. [9] * For specific analysis of mitochondrial events, perform subcellular fractionation to isolate cytosolic and mitochondrial fractions using a commercial kit. This is essential for tracking the translocation of proteins like Bax and Cytochrome c.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading on the gel. 3[9]. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [10] * Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (see table below) overnight at 4°C with gentle agitation. [9] * Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 5[9]. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometry analysis on the protein bands using software like ImageJ, normalizing the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Key Protein Targets for Western Blot Analysis

| Protein Target | Pathway | Rationale for Analysis | Expected Change with Pro-Apoptotic Compound |

| Cleaved Caspase-9 | Intrinsic | Marker for the activation of the intrinsic (mitochondrial) pathway. | [11] Increase |

| Cleaved Caspase-8 | Extrinsic | Marker for the activation of the extrinsic (death receptor) pathway. | [11] Increase |

| Cleaved Caspase-3 | Execution | Key executioner caspase; its cleavage indicates commitment to apoptosis. | [12] Increase |

| Cleaved PARP | Execution | A primary substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptosis. | [13] Increase |

| Bax | Intrinsic | Pro-apoptotic Bcl-2 family member. Translocates to mitochondria to initiate pore formation. | Increase in mitochondrial fraction |

| Bcl-2 | Intrinsic | Anti-apoptotic Bcl-2 family member. Prevents mitochondrial pore formation. | [14] Decrease (or no change, altering Bax/Bcl-2 ratio) |

| Cytochrome c | Intrinsic | Released from mitochondria into the cytosol to activate the apoptosome. | Increase in cytosolic fraction |

Conclusion and Future Perspectives

This technical guide provides a robust, multi-faceted strategy to characterize the in vitro cytotoxic profile of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic analysis, researchers can generate a comprehensive dataset to support the compound's potential as a novel anticancer agent.

Positive findings from this framework—demonstrated cytotoxicity, induction of apoptosis, and modulation of key apoptotic proteins—would provide a strong rationale for advancing the compound to more complex models. Future studies could include evaluation in 3D tumor spheroids, which better mimic the in vivo tumor microenvironment, investigation of its effects on drug-resistant cell lines, and ultimately, progression to preclinical in vivo animal models to assess efficacy and safety. This structured approach ensures that the journey from a promising molecule to a potential therapeutic is built on a foundation of rigorous scientific validation.

References

-

Agilent. Apoptosis Assays by Flow Cytometry. Agilent Technologies. [Link]

-

Bratton, S. B., & Cohen, G. M. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(1), 21-29. [Link]

-

Bio-Rad. Apoptosis Analysis by Flow Cytometry. Bio-Rad Laboratories, Inc. [Link]

-

University of Wisconsin. DNA Cell Cycle Analysis with PI. University of Wisconsin Carbone Cancer Center. [Link]

-

Varghese, E., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(2). [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

-

Biocompare. Monitoring Apoptosis by Flow Cytometry. Biocompare. [Link]

-

Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex, an Evotec company. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

-

Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech Ltd. [Link]

-

Min, H., et al. (2025). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International Journal of Molecular Sciences. [Link]

-

QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

Min, H., Lee, M., & Lee, J. (2025). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. International journal of molecular sciences. [Link]

-

Bio-Rad. Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Laboratories, Inc. [Link]

-

Pfeffer, C. M., & Singh, A. T. K. (2018). Apoptotic cell signaling in cancer progression and therapy. Seminars in cell & developmental biology, 73, 1-13. [Link]

-

Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Pharmatest Services. Cancer cell assays in vitro. Pharmatest Services Ltd. [Link]

-

Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy. The Journal of clinical investigation, 134(14). [Link]

-

Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Schlaefer, J. D., et al. (2004). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 24(5A), 2731-2736. [Link]

-

Hiemer, S. E., et al. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. Cell Death & Differentiation. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Bio-Rad. Analysis by Western Blotting - Apoptosis. Bio-Rad Laboratories, Inc. [Link]

-

Timmer, J. C., & Salvesen, G. S. (2014). Determination of Caspase Activation by Western Blot. Methods in molecular biology, 1133, 49–57. [Link]

-

Lagadec, P., et al. (2008). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. Molecular Cancer Therapeutics, 7(9), 2795-2804. [Link]

-

ResearchGate. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Request PDF. [Link]

-

Naylor, M. A., et al. (1998). Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro. Journal of medicinal chemistry, 41(15), 2720–2731. [Link]

-

Hadfield, J. A., et al. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 60(2), 655–678. [Link]

-

Cui, K., et al. (2006). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Molecular cancer therapeutics, 5(7), 1702–1709. [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210. [Link]

-

Brieflands. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Brieflands. [Link]

-